An In-depth Technical Guide to 2-(Pent-4-ynyloxy)isonicotinoyl chloride
An In-depth Technical Guide to 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-(Pent-4-ynyloxy)isonicotinoyl chloride is a novel chemical entity for which no specific experimental data has been published in publicly accessible literature. The following guide is a predictive overview based on the established chemical properties of its constituent functional groups: the isonicotinoyl chloride core and the pent-4-ynyloxy sidechain. The experimental protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory conditions.
Core Chemical Properties
2-(Pent-4-ynyloxy)isonicotinoyl chloride is a bifunctional molecule featuring a reactive acyl chloride on a pyridine ring and a terminal alkyne on an ether-linked sidechain. This unique combination makes it a valuable, albeit hypothetical, building block in medicinal chemistry and materials science, particularly for the introduction of a "clickable" alkyne moiety via an acyl linkage.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(Pent-4-ynyloxy)isonicotinoyl chloride. These are estimated based on the known properties of isonicotinoyl chloride hydrochloride and related structures.
| Property | Predicted Value | Notes |
| Molecular Formula | C11H10ClNO2 | |
| Molecular Weight | 223.66 g/mol | |
| Appearance | Predicted to be a white to off-white solid[1] | Based on the appearance of isonicotinoyl chloride hydrochloride. |
| Melting Point | >150 °C (with decomposition)[1][2] | Likely to be a high-melting solid, similar to isonicotinoyl chloride hydrochloride, but may have a lower melting point due to the flexible sidechain. Decomposition upon melting is expected. |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, DMF). Insoluble in water (reacts).[1][3] | The acyl chloride moiety will react rapidly with protic solvents like water and alcohols. |
| Reactivity | Highly reactive acylating agent.[3] Moisture sensitive.[1] | The acyl chloride is a strong electrophile. The terminal alkyne can undergo click chemistry reactions. |
| Stability & Storage | Store under an inert atmosphere (e.g., argon, nitrogen) in a cool, dry place.[3] | Due to its moisture sensitivity, stringent anhydrous conditions are required for storage to prevent hydrolysis of the acyl chloride. |
Spectral Data (Hypothetical)
| Spectrum | Predicted Key Features |
| 1H NMR | Signals corresponding to the pyridine ring protons, the methylene protons of the pent-ynyloxy chain, and the terminal alkyne proton. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride and the pyridine ring. |
| 13C NMR | Resonances for the carbonyl carbon of the acyl chloride, the carbons of the pyridine ring, the carbons of the pent-ynyloxy chain, and the two sp-hybridized carbons of the alkyne. |
| IR | A strong C=O stretching band for the acyl chloride around 1750-1800 cm-1. A C≡C stretching band for the terminal alkyne around 2100-2150 cm-1 and a ≡C-H stretching band around 3300 cm-1. C-O-C stretching bands for the ether linkage. |
| Mass Spec | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of COCl. |
Experimental Protocols
The synthesis of 2-(Pent-4-ynyloxy)isonicotinoyl chloride is not documented. The following is a proposed synthetic route, starting from commercially available materials. The direct substitution of a group at the 2-position of an existing isonicotinoyl chloride is synthetically challenging due to the high reactivity of the acyl chloride.[4] Therefore, a more plausible approach involves the initial synthesis of 2-(pent-4-ynyloxy)isonicotinic acid, followed by conversion to the target acyl chloride.
Proposed Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
This multi-step synthesis starts with the conversion of 2-chloropyridine to 2-hydroxypyridine, followed by O-alkylation and subsequent functional group manipulations.
Step 1: Synthesis of 2-Hydroxypyridine
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Reaction: Hydrolysis of 2-chloropyridine.
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Procedure: A mixture of 2-chloropyridine and an aqueous alkaline solution (e.g., concentrated potassium hydroxide) in the presence of a tertiary alcohol (e.g., tertiary butyl alcohol) is refluxed.[5] The tertiary alcohol is crucial for the reaction to proceed.[5] After completion, the reaction mixture is cooled, the tertiary alcohol is removed, and the solution is neutralized to precipitate 2-hydroxypyridine. The product is then filtered, washed, and dried.
Step 2: Synthesis of 2-(Pent-4-ynyloxy)pyridine
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Reaction: O-alkylation of 2-hydroxypyridine with 5-chloro-1-pentyne.
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Procedure: To a solution of 2-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxyl group. 5-chloro-1-pentyne is then added, and the mixture is heated to facilitate the Williamson ether synthesis. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(pent-4-ynyloxy)pyridine.
Step 3: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
Synthesis of 2-(Pent-4-ynyloxy)isonicotinoyl chloride
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Reaction: Chlorination of 2-(pent-4-ynyloxy)isonicotinic acid.
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Procedure: 2-(Pent-4-ynyloxy)isonicotinic acid is suspended in an excess of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) with a catalytic amount of DMF. The mixture is heated under reflux until the reaction is complete (cessation of gas evolution).[3][6] The excess chlorinating agent is then removed under reduced pressure to yield the crude 2-(pent-4-ynyloxy)isonicotinoyl chloride. Due to its reactivity, it is often used immediately in the next step without further purification.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(Pent-4-ynyloxy)isonicotinoyl chloride.
Representative Reaction: Amide Formation
The primary utility of an acyl chloride is for acylation reactions. The following diagram illustrates the reaction of 2-(pent-4-ynyloxy)isonicotinoyl chloride with a generic primary amine (R-NH2) to form the corresponding amide, a common reaction in drug discovery for linking molecular fragments.[3]
Caption: Reaction of 2-(Pent-4-ynyloxy)isonicotinoyl chloride with a primary amine.
